3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS2/c1-13-2-8-16(9-3-13)21-19(22)18-17(10-11-23-18)24-12-14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVRANPVPFEAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with thiophenecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets:
-
Anticancer Activity :
- The compound has shown potential in inducing apoptosis in various cancer cell lines, particularly melanoma.
- Preliminary studies indicate significant reductions in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM, linked to the activation of caspase pathways.
-
Anti-inflammatory Properties :
- The sulfonamide group contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- In animal models of rheumatoid arthritis, administration resulted in decreased levels of inflammatory cytokines (TNF-alpha and IL-6) compared to controls.
-
Antimicrobial Activity :
- The compound has been evaluated for its efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting microbial growth.
- Studies have shown that derivatives of similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Antimicrobial | Inhibits growth of bacterial strains |
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide on melanoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase pathway activation leading to programmed cell death. -
Inflammatory Response Modulation :
In a model of rheumatoid arthritis, administration of the compound resulted in a notable decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to controls. This suggests potential therapeutic applications in autoimmune conditions. -
Antimicrobial Evaluation :
The compound was tested against various pathogens, showing effective inhibition rates. For instance, derivatives were evaluated for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution assays, revealing significant activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Variations in Sulfur Oxidation State
Substituent Variations on the Benzyl Group
Key Insight : Chlorine and fluorine substituents modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetics. Bulkier groups (e.g., 2,4-dichlorobenzyl) may restrict conformational flexibility .
Variations in the Carboxamide-Linked Aromatic Ring
Key Insight : The 4-methylphenyl group (as in the target compound) balances lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., Cl) may enhance target affinity .
Biological Activity
3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with 4-chlorobenzyl mercaptan in the presence of appropriate coupling agents. The yield of the synthesis process has been reported to be high, often exceeding 80% in controlled laboratory conditions .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that certain analogs could effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation markers in experimental models .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2, leading to reduced inflammatory responses.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Interference with Cell Cycle Regulation : It may cause cell cycle arrest at the G1/S checkpoint, preventing cancer cells from proliferating .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on a series of thiophene derivatives revealed that those with chlorobenzyl substitutions exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Inflammation Model : In an animal model of induced arthritis, administration of a related compound led to a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. Basic Research Focus
- NMR Analysis : Assign peaks using ¹H, ¹³C, and 2D NMR (COSY, HSQC) to confirm the sulfanyl linkage and substituent positions. For example, the thiophene C2 carboxamide carbonyl appears at ~165 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (C₁₉H₁₇ClN₂OS₂) .
- HPLC Purity Assessment : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to confirm >98% purity .
What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .
- Molecular Dynamics (MD) Simulations : Assess solubility and aggregation behavior in solvents like DMSO or water .
- Docking Studies : Evaluate potential binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the sulfanyl and chlorobenzyl groups as pharmacophores .
How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental assays validate these effects?
Q. Advanced Research Focus
- Substituent Screening : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity. Synthesize analogs via parallel synthesis .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to correlate structure-activity relationships (SAR). For example, the chlorobenzyl group may enhance lipophilicity, improving membrane permeability .
- Data Interpretation : Use statistical tools (e.g., PCA) to identify key structural drivers of activity .
How can contradictory spectral data (e.g., NMR shifts or fluorescence intensity variations) be resolved?
Q. Advanced Research Focus
- Solvent Effects : Fluorescence intensity discrepancies may arise from solvent polarity. Compare data in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents .
- Crystallographic Validation : Perform X-ray diffraction to confirm solid-state structure and compare with solution-phase NMR data. For example, hydrogen bonding in crystals may shift proton signals .
- Batch Consistency : Ensure synthetic reproducibility by standardizing reagents (e.g., anhydrous solvents) and reaction conditions .
What strategies are effective for scaling up synthesis while maintaining purity and yield?
Q. Advanced Research Focus
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during sulfanyl group introduction .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
- Crystallization Optimization : Adjust cooling rates and anti-solvent addition (e.g., water) to control crystal size and purity during scale-up .
How can the compound’s stability under varying storage conditions (e.g., light, temperature) be systematically evaluated?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40°C), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
What advanced analytical techniques are critical for detecting trace impurities in this compound?
Q. Advanced Research Focus
- LC-MS/MS : Identify impurities at <0.1% levels using MRM (Multiple Reaction Monitoring) modes .
- ICP-MS : Quantitate heavy metal residues (e.g., Pd from coupling reactions) to meet ICH Q3D guidelines .
How can the compound’s potential as a fluorescent probe be exploited in biological imaging?
Q. Advanced Research Focus
- Spectrofluorometric Titration : Measure fluorescence quantum yield (quinine sulfate as reference) and Stokes shift in buffers mimicking physiological conditions .
- Cell Imaging : Use confocal microscopy to track cellular uptake in live cells, with excitation/emission filters set to λ_ex = 350 nm and λ_em = 450 nm .
What methodologies address discrepancies between computational predictions and experimental biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
